(R)-2-Acetamido-6-aminohexanoic acid
CAS No.: 58840-79-2
Cat. No.: VC21539093
Molecular Formula: C11H15ClN2O4
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 58840-79-2 |
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Molecular Formula | C11H15ClN2O4 |
Molecular Weight | 188.22 g/mol |
IUPAC Name | (2R)-2-acetamido-6-aminohexanoic acid |
Standard InChI | InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1 |
Standard InChI Key | HHZUMTWHYNIFOC-PPHPATTJSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
SMILES | CC(=O)NC(CCCCN)C(=O)O |
Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Chemical Identity and Structure
N-acetyl-D-lysine is characterized by its distinctive molecular structure consisting of a modified D-lysine with an acetyl group attached to the alpha amino group. The compound has a defined stereocenter at the C-2 position with the R configuration, which distinguishes it from its enantiomer, N-acetyl-L-lysine.
Basic Chemical Information
The compound is identified by several key parameters as outlined in Table 1.
Parameter | Value |
---|---|
Molecular Formula | C₈H₁₆N₂O₃ |
Molecular Weight | 188.22 g/mol |
CAS Registry Number | 58840-79-2 |
IUPAC Name | (2R)-2-acetamido-6-aminohexanoic acid |
InChIKey | VEYYWZRYIYDQJM-SSDOTTSWSA-N |
Table 1: Key chemical identifiers of (R)-2-Acetamido-6-aminohexanoic acid
Structural Features
The chemical structure of (R)-2-Acetamido-6-aminohexanoic acid consists of a carboxylic acid group at one end of the molecule, an acetamido group at the alpha position (C-2), and a primary amine at the end of a four-carbon chain extending from the alpha carbon. The compound has a single chiral center at the C-2 position with the R configuration, which is critical for its biological activity and specificity .
Synonyms and Alternative Nomenclature
The compound is known by several names in scientific literature and commercial catalogs:
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Ac-D-Lys-OH
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N²-Acetyl-D-lysine
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Nα-Acetyl-D-lysine
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(2R)-2-acetamido-6-aminohexanoic acid
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(2R)-6-Amino-2-acetamidohexanoic acid
Physicochemical Properties
Understanding the physicochemical properties of (R)-2-Acetamido-6-aminohexanoic acid is essential for predicting its behavior in biological systems and for designing effective formulations for research and therapeutic applications.
Physical Properties
The compound exists as a solid at room temperature and has specific optical rotation properties. According to available data, it has a specific rotation [α]D20 of -21 ± 2° (c=2 in 5N HCl) .
Computed Molecular Properties
Computational chemistry has provided valuable insights into the molecular properties of this compound, as presented in Table 2.
Table 2: Computed molecular properties of (R)-2-Acetamido-6-aminohexanoic acid
Solubility and Stability
The compound's high hydrophilicity (indicated by its negative XLogP3 value of -4.4) suggests good water solubility, which is advantageous for biochemical research applications. The presence of multiple hydrogen bond donors and acceptors contributes to its interaction with water molecules and biological macromolecules .
Biological Applications and Research
(R)-2-Acetamido-6-aminohexanoic acid has found applications in various fields of biological and pharmaceutical research, primarily due to its unique structural features and biochemical properties.
Biochemical Research Applications
The compound serves as an important tool in studying protein modifications and cellular signaling pathways. It is particularly valuable as a substrate for investigating lysine acetylation, a critical post-translational modification that influences protein function and gene expression .
Researchers have utilized N-acetyl-D-lysine to:
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Investigate enzymatic mechanisms involved in protein acetylation and deacetylation
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Study structure-activity relationships in lysine-modifying enzymes
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Develop assays for histone deacetylase (HDAC) activity
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Probe the structural requirements for substrate recognition by lysine-modifying enzymes
Pharmaceutical Research
In drug development research, (R)-2-Acetamido-6-aminohexanoic acid has been explored for potential therapeutic applications targeting various diseases:
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Cancer: The compound and its derivatives have been studied for their potential to modulate cellular signaling pathways implicated in cancer progression
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Neurodegenerative disorders: Research has explored applications in conditions characterized by protein misfolding and aggregation
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Integrase inhibition: The compound has been investigated as an "Integrase inhibitor, R3{2}," suggesting potential applications in antiviral research, particularly against retroviruses
Analytical Applications
N-acetyl-D-lysine serves as an important standard in analytical chemistry, particularly in:
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Mass spectrometry: For quantifying lysine derivatives in biological samples
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Chromatographic techniques: As a reference standard for method development and validation
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Proteomics research: For studying post-translational modifications of proteins
Structural Analysis and Characterization
Modern analytical techniques have enabled detailed characterization of (R)-2-Acetamido-6-aminohexanoic acid, providing insights into its three-dimensional structure and chemical behavior.
Spectroscopic Properties
Spectroscopic techniques including NMR, mass spectrometry, and infrared spectroscopy have been employed to elucidate the structural details of this compound. These methods have confirmed the presence of the acetamido group, the primary amine, and the carboxylic acid functionality, as well as the specific stereochemistry at the C-2 position .
Stereochemistry and Conformational Analysis
The compound features a defined stereocenter at C-2 with the R configuration, which is a critical determinant of its biological activity. Computational studies have identified multiple possible conformers, with PubChem reporting at least 10 different conformational states accessible to the molecule . This conformational flexibility may contribute to the compound's ability to interact with various biological targets.
Biological Interactions and Mechanisms
Protein Interactions
As a modified amino acid, (R)-2-Acetamido-6-aminohexanoic acid can interact with various proteins through:
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Hydrogen bonding: Via its carboxyl, acetamido, and amino groups
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Ionic interactions: Through its terminal amino group and carboxyl group
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Hydrophobic interactions: Via its carbon chain
These interaction capabilities make it a versatile tool for studying protein-ligand interactions and for developing compounds that target specific biological processes .
Enzyme Substrates and Inhibitors
The compound's structure allows it to serve as a substrate or inhibitor for various enzymes, particularly those involved in amino acid metabolism and protein modifications. This has implications for its potential therapeutic applications and for its use as a research tool in biochemistry and pharmacology .
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